1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine
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Overview
Description
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H10BrNS. It is characterized by the presence of a bromothiophene moiety attached to a cyclopropanamine structure.
Preparation Methods
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromothiophene and cyclopropanamine.
Reaction Conditions: The bromothiophene is first subjected to a bromination reaction to introduce the bromine atom at the 4-position.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the bromothiophene moiety to a thiophene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(4-bromophenyl)methyl]cyclopropan-1-amine and 1-[(4-chlorothiophen-2-yl)methyl]cyclopropan-1-amine share structural similarities.
Uniqueness: The presence of the bromothiophene moiety distinguishes it from other cyclopropanamine derivatives, potentially leading to unique chemical reactivity and biological activity
Biological Activity
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound notable for its unique structure, which includes a cyclopropane ring, a brominated thiophene moiety, and an amine functional group. Its molecular formula is C8H10BrNS, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The compound's distinct electronic properties arise from the bromine atom at the 4-position of the thiophene ring, contributing to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound is capable of forming stable complexes through hydrogen bonding and electrostatic interactions, which can significantly influence biological pathways. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, making it a promising candidate for drug development targeting specific diseases.
Research Findings
Recent research has highlighted several potential applications for this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits broad-spectrum antibacterial properties. It has been shown to disperse established bacterial biofilms and induce a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .
- Anticancer Properties : The compound's ability to interact with cellular targets suggests potential anticancer applications. Ongoing research is investigating its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
1-(4-Bromophenyl)cyclopropan-1-amine | Contains a phenyl ring instead of a thiophene ring | Lacks unique electronic properties |
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-am | Contains a pyrimidine ring | Different reactivity due to nitrogen presence |
1-(4-Bromo-2-thienyl)methylcyclopropan-1-am | Similar structure but with variations in substituents | Variation in steric hindrance |
The presence of the bromothiophene moiety in this compound imparts distinct electronic characteristics compared to other cyclopropanamine derivatives, potentially leading to unique biological activities.
Case Study 1: Antibacterial Effects
In a recent study, this compound was tested for its antibacterial efficacy against various strains, including MRSA. The results indicated that at concentrations above the minimum inhibitory concentration (MIC), the compound displayed significant bactericidal activity. Time-kill kinetic studies demonstrated that the compound could directly kill MRSA cells and significantly impact their growth rate even after removal from the treatment environment .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on human cancer cell lines. Initial findings suggest that it may induce apoptosis and inhibit proliferation in specific cancer types. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.
Properties
Molecular Formula |
C8H10BrNS |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H10BrNS/c9-6-3-7(11-5-6)4-8(10)1-2-8/h3,5H,1-2,4,10H2 |
InChI Key |
ASNMXHXJHNUKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CS2)Br)N |
Origin of Product |
United States |
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